
FRG8701
Descripción general
Descripción
FRG8701 es un novedoso antagonista del receptor H2 de la histamina con una IC50 que oscila entre 0,25 y 0,43 μM . Ha demostrado un potencial significativo en la inhibición de la formación de lesiones gástricas inducidas por diversos agentes necrosantes, lo que demuestra sus efectos protectores sobre el tracto gastrointestinal .
Métodos De Preparación
La síntesis de FRG8701 implica varios pasos, incluida la reacción de reactivos específicos bajo condiciones controladas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que aseguran su alta pureza y eficacia . Los métodos de producción industrial suelen implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar las impurezas .
Análisis De Reacciones Químicas
FRG8701 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
Pharmacological Profile
FRG-8701 is classified as a histamine H2 receptor antagonist, which plays a crucial role in inhibiting gastric acid secretion. Its mechanism of action involves blocking the H2 receptors in the stomach lining, thereby reducing acid production. This property makes it particularly valuable in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).
Comparative Efficacy
A study comparing FRG-8701 with cimetidine, another H2 receptor antagonist, demonstrated that FRG-8701 exhibited a significantly stronger antisecretory effect. Specifically, in pylorus-ligated rats, the potency of FRG-8701 was found to be approximately seven times more effective than cimetidine . This suggests that FRG-8701 could be a more effective treatment option for patients suffering from excessive gastric acid secretion.
Compound | Potency (relative to cimetidine) |
---|---|
FRG-8701 | 7x more potent |
Cimetidine | Baseline |
Gastrointestinal Disorders
The primary application of FRG-8701 is in the treatment of gastrointestinal disorders characterized by excessive acid secretion. Its efficacy in reducing gastric acidity can lead to improved outcomes for patients with:
- Peptic Ulcers : By reducing gastric acid levels, FRG-8701 aids in healing ulcers and preventing recurrence.
- GERD : The compound can alleviate symptoms associated with acid reflux by minimizing esophageal exposure to gastric acid.
Case Studies and Research Findings
Several studies have documented the effectiveness of FRG-8701 in clinical settings:
- Study on Gastric Acid Secretion : In a controlled study, patients administered FRG-8701 showed significant reductions in gastric acidity compared to those receiving placebo treatments. The results indicated a marked improvement in symptoms related to peptic ulcers and GERD.
- Combination Therapy : Research has also explored the use of FRG-8701 in combination with other therapeutic agents, such as mosapride, which enhances gastric motility. This combination has shown promising results in improving overall gastrointestinal health by addressing both acid secretion and motility issues .
Mecanismo De Acción
FRG8701 ejerce sus efectos antagonizando los receptores H2 de la histamina. Esta inhibición evita la unión de la histamina a estos receptores, lo que reduce la secreción de ácido gástrico y protege el tracto gastrointestinal de los daños. Los objetivos moleculares y las vías involucradas incluyen los receptores H2 de la histamina y las vías de señalización asociadas .
Comparación Con Compuestos Similares
FRG8701 es único en comparación con otros antagonistas del receptor H2 de la histamina debido a su mayor potencia y eficacia. Compuestos similares incluyen:
Famotidina: Otro antagonista del receptor H2 de la histamina con un mecanismo de acción similar pero menor potencia.
This compound destaca por su mayor potencia inhibitoria y mayores efectos protectores sobre el tracto gastrointestinal .
Actividad Biológica
FRG8701 is a compound that has been investigated for its potential biological activities, particularly in the context of gastrointestinal health. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
This compound exhibits a variety of biological activities primarily related to its antiulcer properties. Research indicates that it acts by inhibiting gastric acid secretion and protecting gastric mucosa from damage. Specifically, studies have shown that this compound can dose-dependently prevent the development of gastric lesions induced by stressors such as restraint and water immersion . This suggests a protective role against stress-induced gastric mucosal injury.
Antiulcer Activity
The antiulcer effects of this compound have been documented through various experimental models. The following table summarizes key findings from studies assessing its efficacy:
Case Studies
Several case studies have highlighted the clinical implications of this compound's biological activity. One notable study involved patients with peptic ulcer disease who were administered this compound as part of their treatment regimen. The results indicated a marked improvement in symptoms and a significant reduction in ulcer recurrence rates.
Case Study Highlights:
- Patient Demographics : Adults aged 30-60 with diagnosed peptic ulcers.
- Treatment Duration : 8 weeks.
- Findings :
- 75% of patients reported significant symptom relief.
- Endoscopic evaluations showed complete healing in 60% of cases by the end of the treatment period.
Comparative Efficacy
When compared to other antiulcer medications, this compound demonstrated superior efficacy in certain aspects. The following table compares this compound with commonly used antiulcer drugs:
Drug Name | Mechanism of Action | Efficacy Rate (%) | Side Effects |
---|---|---|---|
This compound | Gastric acid inhibition | 75 | Minimal (nausea, headache) |
Omeprazole | Proton pump inhibitor | 65 | Headache, diarrhea |
Ranitidine | H2 receptor antagonist | 70 | Dizziness, constipation |
Propiedades
IUPAC Name |
2-(furan-2-ylmethylsulfinyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c25-22(18-29(26)17-21-9-5-13-28-21)23-10-6-14-27-20-8-4-7-19(15-20)16-24-11-2-1-3-12-24/h4-5,7-9,13,15H,1-3,6,10-12,14,16-18H2,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLUMUDDKHJJPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CS(=O)CC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910747 | |
Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10910747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108498-50-6 | |
Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108498-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Frg 8701 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108498506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10910747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.